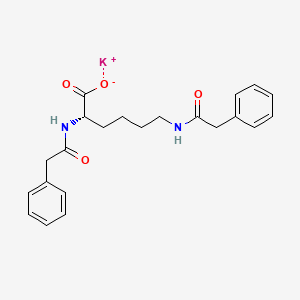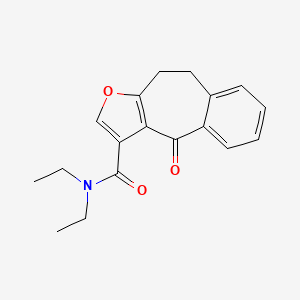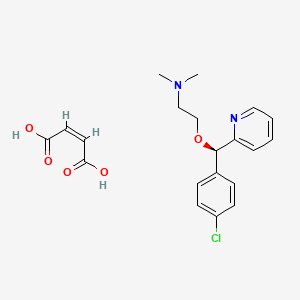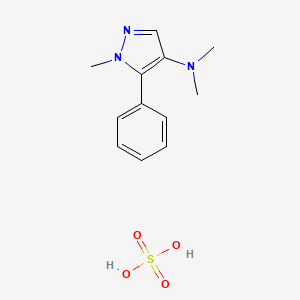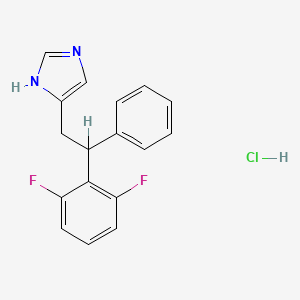
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a difluorophenyl group and a phenylethyl group attached to an imidazole ring, making it a valuable molecule in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,6-difluorobenzaldehyde and phenylethylamine.
Formation of Intermediate: The initial step involves the condensation of 2,6-difluorobenzaldehyde with phenylethylamine to form an intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization with imidazole under acidic conditions to form the target compound.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The difluorophenyl and phenylethyl groups play a crucial role in enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,6-Difluorophenol
- 2,6-Difluorophenyl isocyanate
- 2,6-Difluorobenzaldehyde
Uniqueness
4-(2-(2,6-Difluorophenyl)-2-phenylethyl)-1H-imidazole monohydrochloride stands out due to its unique combination of a difluorophenyl group and an imidazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications, offering advantages over similar compounds in terms of reactivity and specificity.
Propiedades
Número CAS |
132287-20-8 |
|---|---|
Fórmula molecular |
C17H15ClF2N2 |
Peso molecular |
320.8 g/mol |
Nombre IUPAC |
5-[2-(2,6-difluorophenyl)-2-phenylethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C17H14F2N2.ClH/c18-15-7-4-8-16(19)17(15)14(9-13-10-20-11-21-13)12-5-2-1-3-6-12;/h1-8,10-11,14H,9H2,(H,20,21);1H |
Clave InChI |
OBPASKJDUSNSHG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CC2=CN=CN2)C3=C(C=CC=C3F)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


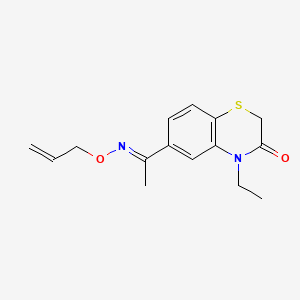
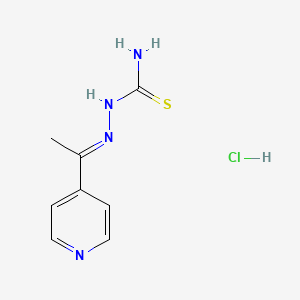
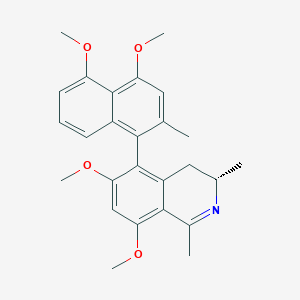
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

